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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B195665

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone is a five-membered lactam ring compound featuring a 4-
chlorophenyl substituent at the 4-position. This molecule is of significant interest in medicinal
chemistry and drug development, primarily recognized as a key impurity of Baclofen, a gamma-
aminobutyric acid (GABA) derivative used as a skeletal muscle relaxant.[1] Its structural
scaffold also serves as a precursor in the synthesis of potential and selective antagonists for
the alA-adrenergic receptor, highlighting its relevance in the exploration of new therapeutic
agents.[2] This technical guide provides a comprehensive overview of its chemical structure,
physicochemical properties, synthesis, and its role in pharmacological research.

Chemical Structure and Identification

The chemical structure of 4-(4-Chlorophenyl)-2-pyrrolidinone is characterized by a
pyrrolidinone ring with a 4-chlorophenyl group attached to the fourth carbon atom of the ring.
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Identifier Value

IUPAC Name 4-(4-chlorophenyl)pyrrolidin-2-one[1]
Baclofen impurity A, (4RS)-4-(4-

Synonyms Chlorophenyl)pyrrolidin-2-one, 4-(p-
chlorophenyl)-2-oxopyrrolidine

CAS Number 22518-27-0[1]

Molecular Formula C10H10CINO[1]

Molecular Weight 195.65 g/mol

SMILES C1C(CNC1=0)C2=CC=C(C=C2)CI[1]

InChl Key OVRPDYOZYMCTAK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Chlorophenyl)-2-pyrrolidinone is

presented in the table below.

Property

Value

Reference

Physical State

White crystalline powder

[1]

Melting Point 115-117 °C [3]
Boiling Point 390.0 £ 42.0 °C at 760 mmHg
Density 1.2+0.1 g/cm?3

- Slightly soluble in Chloroform,
Solubility [3]

Ethanol, and Methanol.

pKa Not available
LogP 0.80

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_-2-pyrrolidinone
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_-2-pyrrolidinone
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_-2-pyrrolidinone
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_-2-pyrrolidinone
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_-2-pyrrolidinone
https://www.benchchem.com/product/b195665?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_-2-pyrrolidinone
https://www.researchgate.net/publication/20428715_Pyrrolidine_a_non-controlled_substance_can_replace_piperidine_for_the_chemical_sequencing_of_DNA
https://www.researchgate.net/publication/20428715_Pyrrolidine_a_non-controlled_substance_can_replace_piperidine_for_the_chemical_sequencing_of_DNA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry

The electron ionization mass spectrum of 4-(4-Chlorophenyl)-2-pyrrolidinone shows a
molecular ion peak and several characteristic fragment ions.

m/z Interpretation

195 [M]+, Molecular ion

138 [M - C3HsNOJ+, Loss of the pyrrolidinone ring
fragment

140 Isotopic peak for the fragment containing 37Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 13C NMR spectral data with peak assignments are crucial for structural
confirmation. While specific spectra are not publicly available in detail, the expected chemical
shifts can be predicted based on the structure.

Expected *H NMR Chemical Shifts:

Aromatic protons (4H): Two doublets in the range of & 7.0-7.5 ppm.

CH proton at C4 (1H): A multiplet.

CHz2 protons at C3 (2H): Two multiplets.

CHz2 protons at C5 (2H): Two multiplets.

NH proton (1H): A broad singlet.

Expected 3C NMR Chemical Shifts:

e Carbonyl carbon (C2): > 170 ppm.

e Aromatic carbons (6C): In the range of d 120-145 ppm.

e CH carbon at C4: In the range of & 40-50 ppm.
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e CH2 carbon at C3: In the range of 4 30-40 ppm.

e CH:z carbon at C5: In the range of & 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(4-Chlorophenyl)-2-pyrrolidinone would exhibit characteristic
absorption bands for its functional groups.

Wavenumber (cm~—?) Functional Group

~3200 N-H stretching (amide)

~1680 C=0 stretching (amide, lactam)

~1600, ~1490 C=C stretching (aromatic ring)

830 C-H out-of-plane bending (p-disubstituted
benzene)

~750 C-Cl stretching

Experimental Protocols
Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone

A common synthetic route to 4-aryl-2-pyrrolidinones involves the reduction of a y-nitro ester

followed by spontaneous or induced lactamization.

Reaction Scheme:

Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate Ethyl 4-amino-3-(4-chlorophenyl)butanoate [—| 4-(4-Chlorophenyl)-2-pyrrolidinone

(e.g., Hz, Raney Ni or Fe/AcOH)

Click to download full resolution via product page
Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone.

Detailed Methodology:
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e Reduction of the Nitro Group: Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate is dissolved in a
suitable solvent such as ethanol or acetic acid. A reducing agent, for example, Raney Nickel
under a hydrogen atmosphere or iron powder in acetic acid, is added to the solution. The
reaction mixture is stirred at room temperature or with gentle heating until the reduction of
the nitro group to an amine is complete, as monitored by thin-layer chromatography (TLC).

e Work-up and Cyclization: Upon completion of the reduction, the catalyst is removed by
filtration. The solvent is then evaporated under reduced pressure. The resulting crude ethyl
4-amino-3-(4-chlorophenyl)butanoate may undergo spontaneous cyclization to the lactam.
Alternatively, the crude product can be heated in a high-boiling point solvent like toluene or
xylene to facilitate the intramolecular cyclization with the elimination of ethanol.

 Purification: The crude 4-(4-Chlorophenyl)-2-pyrrolidinone is then purified by
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column
chromatography on silica gel to afford the pure product as a white crystalline solid.

Role in Pharmacology and Drug Development
Baclofen Impurity

4-(4-Chlorophenyl)-2-pyrrolidinone is a known impurity in the synthesis of Baclofen. As a
regulated substance, its presence and concentration in the final active pharmaceutical
ingredient (API) must be carefully controlled and monitored.[1]

Precursor for alA-Adrenergic Receptor Antagonists

The pyrrolidinone scaffold is a versatile building block in medicinal chemistry. 4-(4-
Chlorophenyl)-2-pyrrolidinone serves as a starting material for the synthesis of novel alA-
adrenergic receptor antagonists.[2] These antagonists are of interest for the treatment of
conditions such as benign prostatic hyperplasia. The synthesis of these antagonists often
involves the modification of the pyrrolidinone nitrogen.

lllustrative Synthetic Workflow for alA-Adrenergic Receptor Antagonists:
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4-(4-Chlorophenyl)- N-Alkylation with a N-substituted pyrrolidinone Further chemical - alA-Adrenergic Receptor -
2-pyrrolidinone functionalized alkyl halide derivative modifications Antagonist

Click to download full resolution via product page

General workflow for antagonist synthesis.

Associated Signaling Pathways

As 4-(4-Chlorophenyl)-2-pyrrolidinone is structurally related to a GABA-B agonist (Baclofen)
and is a precursor for alA-adrenergic antagonists, understanding the signaling pathways of
these receptors is crucial.

GABA-B Receptor Signaling Pathway

Baclofen is an agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that
mediates inhibitory neurotransmission.
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Simplified GABA-B Receptor Signaling Pathway.

alA-Adrenergic Receptor Sighaling Pathway

alA-adrenergic receptors are GPCRs that are typically coupled to Gg/11 proteins, leading to
an increase in intracellular calcium.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b195665?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Antagonist
(derived from

4-(4-chlorophenyl)-2-pyrrolidinone)

activates

alA-Adrenergic
Receptor

éroduces \@Aduces

Click to download full resolution via product page

Simplified alA-Adrenergic Receptor Signaling Pathway.

Conclusion
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4-(4-Chlorophenyl)-2-pyrrolidinone is a molecule of considerable interest due to its dual role
as a significant impurity in a widely used pharmaceutical and as a versatile starting material for
the synthesis of novel bioactive compounds. A thorough understanding of its chemical
properties, synthesis, and pharmacological context is essential for researchers in drug
discovery and development. This guide provides a foundational overview to aid in these
research endeavors. Further investigation into detailed biological activity and the development
of more efficient and stereoselective synthetic routes will continue to be areas of active
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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